molecular formula C28H50N2O3S B11952349 N1-Cyclohexyl-4-(hexadecyloxy)metanilamide CAS No. 6664-01-3

N1-Cyclohexyl-4-(hexadecyloxy)metanilamide

Cat. No.: B11952349
CAS No.: 6664-01-3
M. Wt: 494.8 g/mol
InChI Key: RMSAMELDLCWLCB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N1-Cyclohexyl-4-(hexadecyloxy)metanilamide involves several steps. The general synthetic route includes the following steps:

    Formation of the Cyclohexyl Group: The cyclohexyl group is introduced through a cyclohexylation reaction, typically using cyclohexylamine as a starting material.

    Attachment of the Hexadecyloxy Group: The hexadecyloxy group is attached via an etherification reaction, where hexadecanol is reacted with a suitable leaving group.

    Formation of the Metanilamide Core: The final step involves the formation of the metanilamide core through an amidation reaction, where the cyclohexyl and hexadecyloxy groups are attached to the central amide structure.

Chemical Reactions Analysis

N1-Cyclohexyl-4-(hexadecyloxy)metanilamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the hexadecyloxy group can be replaced by other nucleophiles such as halides or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

N1-Cyclohexyl-4-(hexadecyloxy)metanilamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N1-Cyclohexyl-4-(hexadecyloxy)metanilamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Properties

CAS No.

6664-01-3

Molecular Formula

C28H50N2O3S

Molecular Weight

494.8 g/mol

IUPAC Name

3-amino-N-cyclohexyl-4-hexadecoxybenzenesulfonamide

InChI

InChI=1S/C28H50N2O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-23-33-28-22-21-26(24-27(28)29)34(31,32)30-25-19-16-15-17-20-25/h21-22,24-25,30H,2-20,23,29H2,1H3

InChI Key

RMSAMELDLCWLCB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCC2)N

Origin of Product

United States

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